2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate

Catalog No.
S11592190
CAS No.
M.F
C16H14BrNO3
M. Wt
348.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetat...

Product Name

2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate

IUPAC Name

[2-[(4-bromo-2-methylphenyl)carbamoyl]phenyl] acetate

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

InChI

InChI=1S/C16H14BrNO3/c1-10-9-12(17)7-8-14(10)18-16(20)13-5-3-4-6-15(13)21-11(2)19/h3-9H,1-2H3,(H,18,20)

InChI Key

NOTMNJZXUPEEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2OC(=O)C

2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate is an organic compound characterized by its functional groups, including a bromo substituent, a carbamoyl group, and an acetate moiety. Its molecular formula is C15H14BrN2O3C_{15}H_{14}BrN_{2}O_{3}, and it has a molecular weight of approximately 360.19 g/mol. The compound is notable for its structural complexity, which contributes to its unique chemical properties and potential biological activities.

, including:

  • Nucleophilic Substitution Reactions: The bromo substituent on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Oxidation and Reduction: The carbamoyl group may undergo oxidation or reduction, leading to different derivatives depending on the reagents used.

The general reaction for hydrolysis can be represented as follows:

2 4 Bromo 2 methylphenyl carbamoyl phenyl acetate+H2O2 4 Bromo 2 methylphenyl carbamoyl phenol+acetic acid\text{2 4 Bromo 2 methylphenyl carbamoyl phenyl acetate}+H_2O\rightarrow \text{2 4 Bromo 2 methylphenyl carbamoyl phenol}+\text{acetic acid}

Research indicates that 2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate may exhibit several biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in pharmacological applications. Its unique structure allows for interactions with biological targets, such as enzymes or receptors, which could modulate their activity.

The synthesis of 2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate typically involves the following steps:

  • Acylation Reaction: The starting material, 2-[(4-Bromo-2-methylphenyl)carbamoyl]phenol, is reacted with acetic anhydride in the presence of a base like pyridine.
  • Reflux Conditions: The reaction mixture is heated under reflux to ensure complete conversion to the desired product.
  • Purification: The product is purified through recrystallization or chromatography.
2 4 Bromo 2 methylphenyl carbamoyl phenol+Acetic Anhydride2 4 Bromo 2 methylphenyl carbamoyl phenyl acetate+Acetic Acid\text{2 4 Bromo 2 methylphenyl carbamoyl phenol}+\text{Acetic Anhydride}\rightarrow \text{2 4 Bromo 2 methylphenyl carbamoyl phenyl acetate}+\text{Acetic Acid}

The compound finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Chemical Industry: Used in producing specialty chemicals and materials.

Studies on the interaction of 2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate with biological targets have shown promising results. Its structural features allow it to bind effectively to specific enzymes or receptors, potentially inhibiting their activity. This mechanism of action could lead to therapeutic applications, particularly in treating inflammatory conditions or infections.

Similar Compounds

Several compounds share structural similarities with 2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate. These include:

  • 2-(4-Bromophenyl)acetamide
    • Similarity: Contains a bromo substituent and an amide functional group.
  • N-(4-bromophenyl)acetamide
    • Similarity: Features a bromo substituent but lacks the additional phenolic structure.
  • Phenyl acetate
    • Similarity: Shares the acetate moiety but lacks the carbamoyl and bromo groups.

Uniqueness

What distinguishes 2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate from these similar compounds is its unique combination of functional groups, particularly the presence of both carbamoyl and acetate functionalities along with a bromo substituent. This combination not only influences its chemical reactivity but also enhances its potential biological activity compared to other compounds lacking these features.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

347.01571 g/mol

Monoisotopic Mass

347.01571 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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